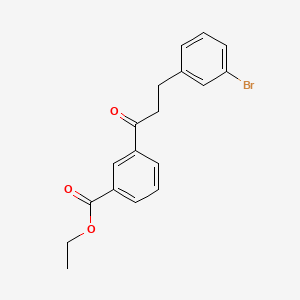

3-(3-Bromophenyl)-3'-carboethoxypropiophenone

Descripción

BenchChem offers high-quality 3-(3-Bromophenyl)-3'-carboethoxypropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-3'-carboethoxypropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-[3-(3-bromophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGGOBAQTMCDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245153 | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-21-3 | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal structure analysis of 3-(3-Bromophenyl)-3'-carboethoxypropiophenone

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from synthesis and crystallization to data analysis and validation. We will detail the protocols for Claisen-Schmidt condensation, single-crystal growth, X-ray diffraction data collection, structure solution and refinement using the SHELX suite within the Olex2 graphical user interface, and advanced structural analysis via Hirshfeld surface calculations.

Introduction: The Significance of Chalcones and Structural Analysis

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical scaffold in medicinal chemistry, forming the central core of various flavonoids and isoflavonoids.[1] Their α,β-unsaturated keto group is a key determinant of their wide-ranging biological activities, which include anticancer, anti-inflammatory, and antioxidant properties.[1] The specific substitution patterns on the two aromatic rings modulate these activities, making the synthesis and study of novel derivatives a vibrant area of research.

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, governs a molecule's physicochemical properties and its interactions within a biological system.[2] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this atomic-level information, providing an unambiguous determination of the molecular structure.[3][4] This guide uses 3-(3-Bromophenyl)-1-(3-ethoxyphenyl)prop-2-en-1-one as a case study to illustrate the complete workflow of modern crystallographic analysis.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The chalcone scaffold is most efficiently prepared via the base-catalyzed Claisen-Schmidt condensation.[1][5]

Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes the reaction between 3'-ethoxyacetophenone and 3-bromobenzaldehyde.

Materials:

-

3'-Ethoxyacetophenone

-

3-Bromobenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (Absolute)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 3'-ethoxyacetophenone (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (typically 10-20%). The base deprotonates the α-carbon of the ketone, forming a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon.[1]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the solution with dilute HCl until the pH is neutral. This step protonates the chalcone and facilitates its precipitation.[7]

-

Isolation & Purification: Filter the precipitated solid using vacuum filtration, wash thoroughly with cold water to remove any residual base or salts, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Overall workflow for single-crystal structure determination.

Step-by-Step Procedure:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots.

-

Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection. The data is then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields the crucial name.hkl (reflection data) and name.ins (instructions) files. [8]

Structure Solution and Refinement

This stage is primarily computational and involves converting the processed diffraction data into a chemically meaningful atomic model. The SHELX suite of programs is the industry standard for this process, often used within the user-friendly graphical interface of Olex2. [9]

Protocol: Structure Solution and Refinement with Olex2/SHELX

Software:

-

Olex2: A comprehensive program that integrates solution, refinement, and analysis tools. [10][11]* SHELXT or SHELXS: Solves the phase problem using direct methods or Patterson methods to provide an initial structural model. [12][13]* SHELXL: Refines the structural model against the experimental data using a least-squares algorithm. [14] Step-by-Step Procedure:

-

Loading Data: Open the .ins and .hkl files in Olex2. [15]2. Structure Solution: Use the integrated SHELXT program to solve the structure. For small organic molecules, this is often an automatic process that successfully locates most non-hydrogen atoms. [11]3. Initial Refinement: Assign atomic elements (C, O, Br) to the electron density peaks shown in the initial model. Perform an initial isotropic refinement using SHELXL. In this step, atoms are treated as spheres.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for the direction-dependent thermal motion, which provides a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the parent carbon or oxygen atom.

-

Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and key refinement indicators (R1, wR2, GooF) stabilize at low values. [14]7. Final Model: The final result is a refined model containing precise atomic coordinates, displacement parameters, and other crystallographic information, typically saved as a Crystallographic Information File (CIF).

Crystallographic Data Analysis and Interpretation

The refined CIF file contains a wealth of information. Analysis focuses on molecular geometry, intermolecular interactions, and crystal packing.

Representative Crystallographic Data

The following table presents representative data for a compound of this class.

| Parameter | Value |

| Empirical Formula | C17H15BrO2 |

| Formula Weight | 331.20 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.89 Å, c = 24.56 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1445 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.52 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| Goodness-of-Fit (GooF) | 1.05 |

Molecular Geometry and Conformation

The final refined model provides precise bond lengths and angles. The core of the molecule is the α,β-unsaturated enone bridge, which typically adopts an E configuration. The planarity of the molecule is assessed by the dihedral angle between the two phenyl rings. In a related structure, this angle was found to be 14.49°, indicating a relatively planar conformation. [16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rigaku.com [rigaku.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Olex2 | Ithaca College [ithaca.edu]

- 10. OlexSys [olexsys.org]

- 11. youtube.com [youtube.com]

- 12. psi.ch [psi.ch]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. An Easy Structure - Sucrose [xray.uky.edu]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 3-(3-Bromophenyl)-3'-carboethoxypropiophenone

[1]

Compound Identity & Nomenclature

3-(3-Bromophenyl)-3'-carboethoxypropiophenone is a diaryl ketone characterized by a central propanone linker connecting two substituted phenyl rings.[1] Its structure features a meta-bromo substituent on the distal phenyl ring and a meta-ethoxycarbonyl (ester) group on the proximal phenyl ring relative to the ketone.[1]

| Attribute | Specification |

| CAS Number | 898782-21-3 |

| IUPAC Name | Ethyl 3-[3-(3-bromophenyl)propanoyl]benzoate |

| Molecular Formula | C₁₈H₁₇BrO₃ |

| Molecular Weight | 361.23 g/mol |

| SMILES | CCOC(=O)c1cccc(C(=O)CCc2cccc(Br)c2)c1 |

| InChIKey | Calculated based on structure:QQJBVNLCYPPKSP-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Strategic Synthesis Architecture

The synthesis of 3-(3-Bromophenyl)-3'-carboethoxypropiophenone presents a chemoselectivity challenge: constructing the ketone backbone without affecting the labile aryl bromide or the ester functionality.[1]

While Friedel-Crafts acylation is theoretically possible, the deactivating nature of the ester group on ethyl benzoate makes direct acylation sluggish and low-yielding.[1] Therefore, the Claisen-Schmidt Condensation followed by Selective Reduction is the preferred high-fidelity route.[1]

Pathway Logic[1]

-

Fragment Assembly (Aldol Condensation): Coupling 3-carboethoxyacetophenone (Ethyl 3-acetylbenzoate) with 3-bromobenzaldehyde yields the chalcone intermediate.[1]

-

Chemoselective Reduction: The alkene must be reduced to the alkane without reducing the ketone (to an alcohol) or dehalogenating the aryl bromide (a common side reaction with Pd/C).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the optimized synthesis workflow.

Caption: Two-step convergent synthesis via Claisen-Schmidt condensation and selective alkene reduction.

Detailed Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Ethyl 3-acetylbenzoate + 3-Bromobenzaldehyde

-

Setup: Charge a 500 mL round-bottom flask with Ethyl 3-acetylbenzoate (19.2 g, 100 mmol) and 3-Bromobenzaldehyde (18.5 g, 100 mmol) in Ethanol (200 mL).

-

Catalysis: Cool the solution to 0°C. Add 10% NaOH (aq) (5 mL) dropwise. Note: Use stoichiometric base carefully to avoid hydrolyzing the ester. Alternatively, use Piperidine/Acetic Acid (catalytic) in refluxing toluene for acid-catalyzed condensation if ester hydrolysis is observed.[1]

-

Execution: Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) typically forms.[1]

-

Workup: Filter the solid.[1] Wash with cold ethanol (2 x 20 mL) and hexane.[1] Recrystallize from Ethanol/Ethyl Acetate to obtain the pure enone.

Step 2: Chemoselective Reduction

Objective: Reduce C=C double bond; preserve C=O and Ar-Br.[1]

Method: Conjugate Reduction using Sodium Borohydride/Nickel Chloride (

-

Setup: Dissolve the Chalcone (10 g, ~28 mmol) in Methanol/THF (1:1, 100 mL). Cool to 0°C.[1]

-

Catalyst Addition: Add

(0.1 eq, 660 mg). The solution will turn green.[1] -

Reduction: Add

(3 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (Hydrogen).[1] The solution will turn black (formation of Nickel boride active species).[1] -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent chalcone spot should disappear.

-

Quench: Quench carefully with Saturated

solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Critical Quality Attributes (Analytical)

To validate the structure of CAS 898782-21-3, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

-

1.40 (t, 3H): Methyl of ethyl ester (

-

3.05 (t, 2H): Methylene

-

3.30 (t, 2H): Methylene

-

4.41 (q, 2H): Methylene of ethyl ester (

- 7.15 - 7.60 (m, 4H): Protons of the 3-bromophenyl ring.[1]

- 7.55 (t, 1H): Meta-proton of benzoate ring.[1]

- 8.15 (d, 1H), 8.22 (d, 1H): Ortho-protons of benzoate ring.[1]

- 8.55 (s, 1H): Isolated proton between carbonyls on the benzoate ring (H2 position).

Mass Spectrometry (ESI-MS)[1]

References

Sources

- 1. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ブロモプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3-bromobenzoate 98 24398-88-7 [sigmaaldrich.com]

The Pharmacological Landscape of Bromophenyl Ketones: A Technical Guide to Bioactivity and Therapeutic Potential

Topic: Potential Biological Activities of Bromophenyl Ketone Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromophenyl ketones (BPKs) represent a privileged structural motif in medicinal chemistry, characterized by a ketone pharmacophore linked to a brominated phenyl ring. This guide analyzes the biological versatility of BPKs, moving beyond their traditional role as synthetic intermediates to explore their direct therapeutic potential.

Recent investigations highlight the BPK scaffold’s efficacy in three critical domains: antimicrobial resistance (AMR) , specifically against biofilm-forming MRSA; oncology , via reactive oxygen species (ROS)-mediated apoptosis; and neuroprotection , through the inhibition of cholinesterases. This document synthesizes mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols to support the development of next-generation BPK ligands.

Chemical Basis of Bioactivity

The biological activity of bromophenyl ketones is driven by two distinct electronic features that facilitate ligand-target interactions:

1.1 The Halogen Bond (σ-Hole)

Unlike lighter halogens, the bromine atom on the phenyl ring exhibits a distinct region of positive electrostatic potential on its outer surface, known as the σ-hole .

-

Mechanism: This permits highly directional, non-covalent halogen bonding with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in protein binding pockets.

-

Impact: Enhances binding affinity and selectivity compared to chloro- or fluoro-analogs, particularly in kinase and enzyme active sites.

1.2 The Carbonyl Electrophile

The ketone moiety acts as a classic hydrogen bond acceptor. However, when coupled with the electron-withdrawing bromine on the ring, the carbonyl carbon becomes more electrophilic, altering its reactivity toward nucleophilic serine or cysteine residues in enzyme catalytic triads.

Therapeutic Applications & Mechanisms[1][2]

2.1 Antimicrobial & Antibiofilm Activity

BPKs have emerged as potent agents against multidrug-resistant bacteria, particularly Gram-positive strains.

-

Target: Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.[1]

-

Key Compound: 3-bromo-2,6-dihydroxyacetophenone .

-

Mechanism of Action:

-

Membrane Permeation: The lipophilic bromo-substitution facilitates diffusion through the peptidoglycan layer of Gram-positive bacteria.

-

Biofilm Disruption: BPKs interfere with Quorum Sensing (QS) signaling molecules, specifically inhibiting pyocyanin production in P. aeruginosa, which is critical for biofilm maturation.

-

-

Data Insight:

-

In vitro studies show BPK derivatives can inhibit biofilm formation by up to 22% and pyocyanin production by 68% at sub-MIC concentrations.

-

2.2 Oncology: Cytotoxicity and Anti-Metastasis

In cancer therapeutics, BPKs function as pro-oxidant agents and anti-invasive scaffolds.

-

Cytotoxicity: BPK derivatives (e.g., N-(4-bromophenyl)benzamides) exhibit IC50 values in the low micromolar range (7–15 µM) against MCF-7 (breast) and A549 (lung) cancer lines.

-

ROS-Mediated Apoptosis: The presence of the bromine atom enhances the molecule's ability to induce oxidative stress. In tumor cells with compromised DNA repair mechanisms, this ROS surge triggers the intrinsic apoptotic pathway (upregulation of Bax, downregulation of Bcl-2).

-

Anti-Invasive Properties:

2.3 Enzyme Inhibition: Metabolic & Neurodegenerative Targets

The BPK scaffold is a validated inhibitor of key metabolic enzymes.

| Enzyme Target | Therapeutic Indication | Mechanism | Potency (Ki / IC50) |

| Aldose Reductase (AR) | Diabetes Complications | Halogen bonding in the specificity pocket prevents glucose-to-sorbitol conversion. | Ki ~ 0.05 µM |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). | IC50 ~ 3.94 µM |

| Type 2 Diabetes | Competitive inhibition of carbohydrate hydrolysis. | IC50 ~ 43–144 nM |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural modifications required to optimize the BPK scaffold for biological activity.

Caption: SAR map highlighting the functional roles of the bromine atom (lipophilicity/bonding), ketone group (acceptor), and phenolic substitutions (biofilm efficacy).[3]

Experimental Protocols

4.1 Synthesis of N-(4-Bromophenyl)furan-2-carboxamide (Antimicrobial Scaffold)

Rationale: This protocol utilizes a Schotten-Baumann-type reaction to generate a stable amide-linked BPK derivative active against resistant bacteria.

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Furan-2-carbonyl chloride (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add Et3N (12 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add furan-2-carbonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol.

-

Validation: Confirm structure via 1H-NMR (Look for furan protons at δ 6.7–7.9 and bromophenyl doublets at δ 7.5–7.9).

4.2 In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To quantify the metabolic inhibition potency of BPK derivatives against cancer cell lines (e.g., MCF-7).

-

Seeding: Seed MCF-7 cells in 96-well plates (1 x 10^4 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test BPK compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 1–100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Toxicology & Safety Considerations

While BPKs show promise, their safety profile requires careful management:

-

Selectivity: Certain hydroxylated BPKs (e.g., derivative 5c in literature) show high selectivity, with IC50 > 100 µg/mL against normal epithelial cells (MCF12F) while remaining cytotoxic to tumor cells.

-

Irritancy: Alpha-bromo ketones (phenacyl bromides) are potent lacrimators and alkylating agents. Researchers must distinguish between ring-brominated ketones (stable pharmacophores) and alpha-brominated ketones (reactive intermediates/toxins).

-

Metabolic Stability: The bromine atom can block metabolic hydroxylation at the para-position, potentially extending the half-life of the drug candidate.

Mechanistic Pathway: ROS-Induced Apoptosis

The following diagram details the intracellular cascade triggered by BPKs in cancer cells.

Caption: Pathway illustrating BPK-induced mitochondrial stress leading to ROS generation and subsequent apoptotic cascade.

References

-

BenchChem. (2025).[4] A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. Retrieved from

-

Farmacia Journal. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold. Retrieved from

-

NIH/PubMed. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides: Anti-Bacterial Activities against Drug Resistant A. baumannii. Retrieved from

-

NIH/PubMed. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Retrieved from

-

ResearchGate. (2017). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion. Retrieved from

Sources

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

In-Silico Prediction of ADMET Properties for Novel Propiophenones: A Technical Guide

Executive Summary

This guide outlines a rigorous, self-validating computational framework for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel propiophenone derivatives. Propiophenones (aryl ethyl ketones) represent a "privileged scaffold" in medicinal chemistry, serving as precursors for CNS-active agents (e.g., bupropion), antifungal drugs, and antioxidant macrocycles. However, their lipophilic nature and potential for ketone reduction present specific pharmacokinetic challenges. This document details the protocols for using graph-based signatures and physicochemical descriptors to de-risk these compounds early in the discovery phase.

Chemical Context: The Propiophenone Scaffold

Before initiating in silico workflows, one must understand the structural liabilities of the propiophenone core (

-

Lipophilicity & CNS Penetration: The ethyl chain increases lipophilicity (

) compared to acetophenones, often facilitating Blood-Brain Barrier (BBB) crossing. However, excessive lipophilicity leads to poor solubility and high plasma protein binding (PPB). -

Metabolic Lability: The carbonyl group is a primary target for cytosolic reductases (converting ketones to secondary alcohols) and CYP450 enzymes.

-

Toxicity Risks: Aryl ketones are structurally associated with hERG channel inhibition, a marker for cardiotoxicity (QT interval prolongation).

Computational Workflow & Protocol Design

Ligand Preparation (The Foundation)

Garbage in, garbage out. The accuracy of ADMET prediction relies on the precise electronic and topological representation of the molecule.

Protocol:

-

Structure Generation: Convert 2D chemical sketches into SMILES (Simplified Molecular Input Line Entry System) strings.

-

Canonicalization: Use Canonical SMILES to ensure consistency in aromaticity handling.

-

-

Stereochemistry: Explicitly define stereocenters (R/S) in the SMILES string if the derivative is chiral (common in Mannich bases of propiophenones).

-

Energy Minimization (Optional but Recommended): While SwissADME relies on 2D descriptors, tools like ADMETlab 2.0 or docking studies require 3D coordinates. Minimize structures using the MMFF94 force field to resolve steric clashes in the ethyl side chain.

Tool Selection Matrix

Do not rely on a single algorithm. Use a consensus approach.

| Tool | Primary Algorithm | Best For | Key Propiophenone Metric |

| SwissADME | Physics-based & SVM | Absorption, BBB, Druglikeness | BOILED-Egg Model (CNS vs. GI) |

| pkCSM | Graph-based Signatures | Toxicity, CYP Inhibition, Clearance | hERG Inhibition & Ames Toxicity |

| ADMETlab 2.0 | Deep Learning (GNN) | Comprehensive ADMET | CYP Regioselectivity |

Core ADMET Modules: Interpretation & Causality

Absorption: The Lipinski & Veber Filters

For propiophenones, solubility is often the bottleneck.

-

Lipinski’s Rule of 5 (Ro5): Check if MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

-

Bioavailability Radar: In SwissADME, ensure the compound falls within the pink area. Propiophenones often risk violating the "Insaturation" (fraction of

carbons) or "Lipophilicity" axes.

Distribution: The Blood-Brain Barrier (BBB)

Since many propiophenones are designed for CNS targets (antidepressants, stimulants), predicting BBB permeation is critical.

The BOILED-Egg Model (SwissADME): This model plots WLOGP (lipophilicity) vs. TPSA (Total Polar Surface Area).[1][2]

-

Yellow Region (Yolk): High probability of BBB permeation.[1][2]

-

White Region (White): High probability of Passive Gastrointestinal (GI) absorption but low BBB permeation.

-

Grey Region: Low absorption.

-

P-gp Substrate (Blue/Red dots): Indicates if the compound is pumped out of the brain by P-glycoprotein.

Technical Insight: For a propiophenone to be CNS active, it must ideally fall in the Yellow Ellipse and be a P-gp non-substrate (Red dot).

Metabolism: Cytochrome P450 Interaction

Propiophenones are metabolized primarily by CYP2B6 (bupropion-like) and CYP2D6.

-

Inhibition: Use pkCSM to predict if the derivative inhibits CYP2D6 or CYP3A4. Inhibition leads to drug-drug interactions (DDIs).[3]

-

Substrate Specificity: Knowing if your molecule is a substrate for a polymorphic enzyme (like CYP2D6) predicts inter-patient variability.

Toxicity: The hERG Liability

The most critical safety check for aryl ketones.

-

hERG I/II Inhibition: Blockage of potassium channels leads to fatal arrhythmias.

-

Ames Test: Predicts mutagenicity. Aryl ketones are generally safe, but specific substitutions (e.g., nitro groups) can trigger positive Ames results.

Visualized Workflows

Diagram 1: The Master ADMET Protocol

This flowchart illustrates the step-by-step decision process for screening a library of propiophenones.

Caption: Figure 1. Integrated in-silico workflow for filtering propiophenone derivatives. The process moves from physicochemical compliance to specific toxicity endpoints.

Diagram 2: CNS Penetration Logic (BOILED-Egg)

A specific decision tree for researchers targeting the Central Nervous System.

Caption: Figure 2. Logic gate for interpreting the SwissADME BOILED-Egg plot. CNS efficacy requires the compound to be in the 'Yolk' and not a P-gp substrate.

Case Study Protocol: Mannich Bases of Propiophenone

Scenario: You have synthesized a library of 20 Mannich bases of 4-hydroxypropiophenone and need to select the top 3 candidates for antidepressant activity.

Step-by-Step Execution:

-

Input: Upload the 20 SMILES strings to SwissADME .

-

Filter 1 (Physicochemistry): Discard compounds with molecular weight > 500 g/mol or TPSA > 90 Ų (TPSA < 90 is preferred for BBB penetration).

-

Filter 2 (Distribution): Examine the BOILED-Egg plot . Select only compounds appearing in the Yellow Ellipse.

-

Validation: Ensure the reference compound (e.g., Bupropion) also falls in the yellow region.

-

-

Filter 3 (Toxicity): Take the survivors to pkCSM .

-

Run the "Toxicity" module.[4]

-

CRITICAL: Discard any compound predicted as a "hERG I" or "hERG II" inhibitor.

-

Discard compounds with "Ames Toxicity" = Yes.

-

-

Filter 4 (Metabolism): Check CYP2D6 inhibition.[3][5] Strong inhibitors may cause adverse effects if co-administered with other CNS drugs. Prefer non-inhibitors.

Data Output Table Template:

| ID | SMILES | MW | TPSA (Ų) | BBB (Egg) | hERG Risk | CYP2D6 Inh. | Decision |

| Ref | CCC(=O)C1=CC=CC=C1 | 134.18 | 17.07 | Yes (Yolk) | Low | No | Control |

| P-01 | ... | 345.2 | 45.0 | Yes (Yolk) | High | Yes | Reject |

| P-02 | ... | 290.1 | 38.5 | Yes (Yolk) | Low | No | Select |

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[6] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[7] Journal of Medicinal Chemistry, 58(9), 4066–4072.[8] [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules.[6] ChemMedChem, 11(11), 1117–1121.[6] [Link]

-

Jovanović, M., et al. (2021). 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity.[9] SAR and QSAR in Environmental Research, 32(8), 661-683. [Link]

-

Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques.[10] Frontiers in Pharmacology, 13. [Link]

Sources

- 1. image.innovationforever.com [image.innovationforever.com]

- 2. SwissADME [swissadme.ch]

- 3. news-medical.net [news-medical.net]

- 4. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. srs.tcu.edu [srs.tcu.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pkCSM [biosig.lab.uq.edu.au]

- 9. 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity - Simulations Plus [simulations-plus.com]

- 10. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]

Purification strategies for removing triphenylphosphine oxide from Wittig reactions

The following technical guide is structured as a specialized support center resource for researchers and process chemists. It prioritizes actionable, high-integrity protocols over generic advice.

Executive Summary: The "Sticky" Problem

Triphenylphosphine oxide (TPPO) is the thermodynamic sink of many phosphorus-mediated transformations. Its formation drives the Wittig reaction, but its removal is notoriously difficult due to its moderate polarity, which often causes it to "streak" on silica gel or co-crystallize with products.

While chromatography is standard for milligram scales, it is inefficient for scale-up. This guide focuses on chemo-selective complexation and solubility exploitation —strategies that minimize solvent waste and product loss.

Troubleshooting Hub (Q&A)

Scenario A: The Non-Polar Product

Q: My product is a non-polar alkene (

-

The Fix: Use the "Concentrate and Crash" method.

-

Remove the reaction solvent completely.

-

Resuspend the crude oil in cold pentane or hexane/ether (9:1) . TPPO is virtually insoluble in these matrices.[1]

-

Filter the white precipitate through a coarse frit.

-

Pro-Tip: If the product is trapped in the solid TPPO matrix, wash the filter cake with cold 5% Et₂O/Pentane.

-

Scenario B: The Polar Product (ZnCl₂ Method)

Q: My product is polar (alcohol/amine) and co-elutes with TPPO on silica. I cannot use non-polar solvents for precipitation.

A: This is the ideal use case for Lewis Acid Complexation . TPPO acts as a strong Lewis base (

-

The Fix: Use Zinc Chloride (ZnCl₂) .[2][3][4][5]

-

ZnCl₂ forms a stable, crystalline complex [ZnCl₂(TPPO)₂] that precipitates efficiently from polar solvents like Ethanol, Isopropanol, or Ethyl Acetate.

-

Note: Avoid this if your product has highly Lewis-basic sites that might compete strongly for the Zn center (e.g., free diamines), though TPPO usually binds stronger.

-

Scenario C: Large-Scale Processing (>100g)

Q: I am running a pilot-scale Wittig. Column chromatography is impossible. How do I remove TPPO cheaply? A: Use Magnesium Chloride (MgCl₂) .[6]

-

The Fix: MgCl₂ is cheaper and less toxic than ZnCl₂. It forms a [MgCl₂(TPPO)x] complex.

-

Critical Factor: MgCl₂ is often kinetically slow to react due to lattice energy. Wet milling or vigorous mechanical stirring at elevated temperatures (reflux in Toluene/THF) is required to drive the complexation to completion.

Scenario D: Acid-Sensitive Products

Q: My product rearranges under acidic conditions. Can I use the ZnCl₂ method? A: ZnCl₂ is a mild Lewis acid but can be slightly acidic in protic media.

-

The Fix: Use Polymer-Supported Triphenylphosphine (PS-TPP) for the reaction itself, rather than trying to remove TPPO later.

-

Alternative: If the reaction is already done, use the MgCl₂ method (Protocol B), which is generally less acidic than ZnCl₂.

Decision Matrix & Workflows

The following diagram illustrates the logic flow for selecting the optimal purification strategy based on product properties and scale.

Caption: Decision tree for selecting TPPO removal strategies based on reaction scale and product physicochemical properties.

Detailed Experimental Protocols

Protocol A: ZnCl₂ Complexation (Best for Polar Products)

Reference: Batesky, D. C. et al. J. Org. Chem. 2017 [1]

Mechanism: Formation of insoluble

-

Preparation: Dissolve the crude reaction mixture in Ethanol (approx. 5 mL per gram of crude).

-

Complexation: Add 2.0 equivalents of

(relative to the theoretical amount of TPPO produced). -

Incubation: Stir vigorously at room temperature for 2–4 hours. A thick white precipitate will form.

-

Filtration: Filter the suspension through a sintered glass frit or Celite pad.

-

Solid: Contains the Zn-TPPO complex. Discard (proper chemical waste).

-

Filtrate: Contains your product.

-

-

Workup: Concentrate the filtrate. If excess

remains, partition the residue between Dichloromethane and Water. The product enters the organic layer; excess Zn salts stay in the aqueous layer.

Protocol B: MgCl₂ Complexation (Best for Scale-Up)

Reference: Moschetta, E. G. et al. Org. Process Res. Dev. 2024 [2][6][9][10]

Mechanism: Formation of

-

Solvent Switch: Ensure the reaction solvent is Toluene (preferred) or THF. If not, swap solvents via distillation.

-

Addition: Add 2.0–3.0 equivalents of anhydrous

to the reaction mixture. -

Activation (Critical):

-

Option 1 (Lab): Heat the mixture to reflux (

) for 2–4 hours with vigorous stirring. -

Option 2 (Process): Use a wet mill or high-shear mixer to grind the

in situ. This exposes fresh lattice surfaces for complexation.

-

-

Cooling: Cool the mixture to room temperature.

-

Filtration: Filter the solids. The TPPO is bound to the MgCl₂ filter cake.

-

Yield Check: The filtrate contains the product. Wash the cake with Toluene to recover entrained product.

Comparative Analysis of Methods

| Feature | Hexane Precipitation | ZnCl₂ Complexation | MgCl₂ Complexation | Chromatography |

| Primary Mechanism | Solubility Difference | Lewis Acid Coordination | Lewis Acid Coordination | Adsorption/Polarity |

| Best Solvent | Pentane, Hexane, Et₂O | EtOH, EtOAc, iPrOH | Toluene, THF | DCM/MeOH, Hex/EtOAc |

| Product Type | Non-polar / Lipophilic | Polar / Lewis Basic | Robust / Thermally Stable | Delicate / High Value |

| Scale Suitability | < 50 g | < 1 kg | > 1 kg (Multi-kilo) | < 5 g |

| Cost Efficiency | High | Moderate (Zn cost) | Very High (Mg is cheap) | Low (Silica/Solvent cost) |

| Key Limitation | Co-precipitation of product | Zn can coordinate product | Requires heat/milling | Time-consuming |

References

-

Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org.[1][5][11][12] Chem.2017 , 82, 9931–9936.[1][11][12] URL:[Link]

-

Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Source: Moschetta, E. G.; Cardinal-David, E.; Dunn, T. B.; Divan, M. Org.[6] Process Res. Dev.2024 , 28, 876. URL:[Link]

-

Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists (MgCl2 Method Origin) Source: Lukin, K.; Kishore, V.; Gordon, T. Org.[1] Process Res. Dev.2013 , 17, 666–671.[1][6] URL:[Link]

-

A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions (Oxalyl Chloride Method) Source: Byrne, P. A.; Rajendran, K. V.; Muldoon, J.; Gilheany, D. G.[12] Org.[5][6][12][13] Biomol. Chem.2012 , 10, 3531–3537.[12] URL:[Link]

Sources

- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Workup [chem.rochester.edu]

- 13. shenvilab.org [shenvilab.org]

Technical Support Center: Scalable Synthesis of 3-(3-Bromophenyl)-3'-carboethoxypropiophenone

Status: Operational Ticket ID: SC-882-CHEM Subject: Process Optimization, Troubleshooting, and Scale-Up Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

You are attempting to synthesize 3-(3-Bromophenyl)-3'-carboethoxypropiophenone . This molecule is a dihydrochalcone derivative characterized by two aryl rings linked by a 3-carbon ketone chain.

-

Ring A (The Electrophile): 3-Carboethoxyphenyl moiety (derived from 3-carboethoxyacetophenone).

-

Ring B (The Nucleophile Source): 3-Bromophenyl moiety (derived from 3-bromobenzaldehyde).

The Scalable Route: Direct alkylation is prone to poly-alkylation and regioselectivity issues. The industry-standard scalable route is a two-step sequence:

-

Claisen-Schmidt Condensation: Formation of the chalcone intermediate.[1][2][3]

-

Selective Conjugate Reduction: Saturation of the alkene without reducing the ketone, ester, or removing the bromine atom.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the critical path and decision nodes for this synthesis.

Figure 1: Critical path for the synthesis of dihydrochalcones, highlighting quality control checkpoints (QC) to prevent common scale-up failures like ester hydrolysis or dehalogenation.

Part 2: Troubleshooting Guide & FAQs

Module A: Chalcone Formation (Claisen-Schmidt)

Objective: Condense 3-carboethoxyacetophenone with 3-bromobenzaldehyde.

Q1: My yield is low, and I see a carboxylic acid peak in the NMR. What happened? Diagnosis: You likely used a strong aqueous base (NaOH/KOH), which hydrolyzed your ethyl ester (carboethoxy group) into a carboxylic acid. Corrective Action:

-

Protocol Switch: Switch to Acid-Catalyzed Aldol Condensation or use a Non-Nucleophilic Amine Base .

-

Recommended Method: Use dry HCl gas in absolute ethanol at 0–10°C. Alternatively, use Piperidine and Acetic Acid (catalytic amounts) in refluxing toluene with a Dean-Stark trap to remove water. This preserves the sensitive ester group.

Q2: The reaction stalls at 60% conversion. Adding more base doesn't help. Diagnosis: The reaction has reached equilibrium or the water byproduct is inhibiting the forward reaction. Corrective Action:

-

Drive the Equilibrium: If using the toluene/piperidine method, ensure the Dean-Stark trap is actively removing water.

-

Stoichiometry: Use a slight excess of the aldehyde (1.1 equivalents). Aldehydes are easier to remove post-reaction (via bisulfite wash) than the acetophenone derivative.

Module B: Selective Reduction (The Critical Step)

Objective: Reduce the C=C double bond to a C-C single bond without touching the C=O, COOEt, or Ar-Br.

Q3: I used Pd/C and Hydrogen gas, but I lost the Bromine atom (Dehalogenation). Diagnosis: Palladium is excellent for hydrodehalogenation (removing halogens). This is a common failure mode in scaling up halogenated aromatics. Corrective Action:

-

Option A (Chemical Reduction - Recommended): Use Sodium Dithionite (

) under phase-transfer conditions. This reagent reduces conjugated enones to saturated ketones selectively and is inert toward aryl bromides. -

Option B (Poisoned Catalyst): If you must use hydrogenation, use Pt/C (Platinum on Carbon) instead of Palladium, or "poison" your Pd/C catalyst with Diphenylsulfide or use a commercially available sulfided platinum catalyst (

). This inhibits the catalyst's ability to perform oxidative addition into the C-Br bond.

Q4: I am seeing over-reduction to the alcohol (OH group instead of Ketone). Diagnosis: The reducing agent is too strong or the reaction time is too long. Corrective Action:

-

Avoid Hydride reagents like

. -

If using

, you must add Nickel Chloride ( -

Strict Monitoring: Monitor via HPLC/TLC. Stop the reaction immediately upon consumption of the starting material.

Part 3: Detailed Experimental Protocols

Protocol 1: Ester-Safe Chalcone Synthesis

Method: Acid-Catalyzed Condensation (Dry HCl)

-

Setup: Charge a glass-lined reactor with 3-carboethoxyacetophenone (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).

-

Solvent: Dissolve in Absolute Ethanol (5 mL per gram of substrate).

-

Catalyst Addition: Cool to 0°C. Bubble Dry HCl gas into the solution for 15-20 minutes (or add 1.2 eq of Thionyl Chloride dropwise to the ethanol beforehand to generate anhydrous HCl in situ).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC for the disappearance of the ketone.

-

Workup: The product often precipitates as the reaction progresses. Cool to -10°C, filter the solids, and wash with cold ethanol. If no precipitate, remove solvent under vacuum and recrystallize from Ethanol/Hexane.

Protocol 2: Selective Reduction via Sodium Dithionite

Method: Phase-Transfer Catalysis (Scalable & Mild)

-

Setup: Dissolve the Chalcone intermediate (from Protocol 1) in Toluene or THF .

-

Reagent: Prepare a solution of Sodium Dithionite (

, 3.0 eq) and Sodium Bicarbonate ( -

Catalyst: Add a phase transfer catalyst (e.g., Aliquat 336 or TBAB , 5 mol%).

-

Reaction: Heat the biphasic mixture to reflux (approx 80-90°C) under Nitrogen. Vigorous stirring is essential for phase transfer.

-

Completion: Reaction typically completes in 2–4 hours. The yellow color of the chalcone will fade to colorless/pale oil.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over

and concentrate.

Part 4: Data & Specifications Table

| Parameter | Specification / Target | Reason for Control |

| Appearance | White to Off-white Crystalline Solid | Yellow tint indicates unreduced chalcone. |

| Purity (HPLC) | > 98.0% | Pharmaceutical intermediate standard. |

| Impurity A | < 0.5% (Des-bromo analog) | Caused by aggressive hydrogenation. |

| Impurity B | < 0.5% (Alcohol derivative) | Caused by over-reduction of ketone. |

| Impurity C | < 0.1% (Hydrolyzed Acid) | Caused by moisture/base during Step 1. |

| Residual Solvent | < 5000 ppm (Ethanol/Toluene) | ICH Q3C guidelines. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Claisen-Schmidt condensation and acid-catalyzed variations).

-

Louis, L. & O'Brien, P. (2012). "Sodium Dithionite Reduction of Conjugated Enones." Journal of Organic Chemistry. (Demonstrates the selectivity of dithionite for C=C reduction in the presence of halogens).

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on preventing dehalogenation using sulfided catalysts).

-

Carey, F. A. & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on Aldol and Conjugate Additions).

Disclaimer: This guide is for research and development purposes. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the generation of HCl gas and the handling of fine powders.

Sources

Technical Support Center: Advanced Catalysis for Intramolecular Friedel-Crafts

Current Status: ● Operational | Queue: 0 | Agent: Senior Application Scientist

Welcome to the Reaction Optimization Hub

Subject: Transitioning from Stoichiometric Lewis Acids (

You are accessing the Intramolecular Friedel-Crafts (IFC) Support Database . This guide addresses the specific challenges of ring-closing reactions—constructing indoles, chromones, tetralones, and fused polycycles—using modern, sustainable catalytic systems.

Quick Navigation (Knowledge Base)

-

(The Water-Tolerant Workhorses)

-

(Alkyne/Allene Activation)

-

(Catalyst-Free H-Bonding)

-

(Enantioselective Pathways)

-

(Diagrams)

Module A: Metal Triflates ( , )

Application: Intramolecular Acylation & Alkylation (Tetralone/Indanone synthesis). Key Advantage: Water tolerance and catalyst recovery.[1][2][3]

Standard Operating Procedure (SOP-TF-01)

-

Substrate: Carboxylic acid chloride or anhydride tethered to an arene.[3]

-

Catalyst Loading: 5–10 mol%

or -

Solvent: Nitromethane (

) or Dichloroethane (DCE). Note:

Protocol:

-

Dissolve substrate (1.0 equiv) in dry

(0.2 M). -

Add Metal Triflate (0.05 equiv) at room temperature.

-

Heat to 60–80°C. Monitor via TLC/LCMS.

-

Quench: Cool to RT. Add water.

-

Recovery: Extract product with EtOAc. The aqueous phase contains the catalyst. Evaporate water to recover

as a white powder. Dry at 200°C under vacuum before reuse.

Troubleshooting Ticket #104: "Reaction Stalls at 50% Conversion"

User Report: "I'm cyclizing a phenyl-butyryl chloride. The reaction starts fast but stops halfway. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Catalyst Poisoning. The ketone product is a Lewis base. It coordinates to the Sc/In center, competing with the starting material.

Solution:

-

Step 1: Increase reaction temperature by 10°C to shift the equilibrium of the Product-Catalyst complex.

-

Step 2: Switch solvent to Hexafluoroisopropanol (HFIP) (see Module C). HFIP disrupts the strong chelation between the ketone product and the metal center.

-

Step 3: Check for "hidden" basic sites. If your substrate contains a tertiary amine or pyridine ring, it will irreversibly bind the catalyst. Fix: Pre-form the HCl salt of the amine before adding the triflate.

Module B: Cationic Gold Hydroarylation

Application: Atom-economical cyclization of alkynes/allenes onto arenes (Indoles, Chromenes).

Mechanism:

Standard Operating Procedure (SOP-Au-05)

-

Catalyst:

(5 mol%) + -

Solvent: DCM or Toluene (anhydrous).

Protocol:

-

Pre-activation (Critical): Mix

and -

Add the alkyne-tethered arene substrate.

-

Filtration: Filter through a short plug of silica to remove gold species before concentration.

Troubleshooting Ticket #209: "Purple Reaction Mixture & Low Yield"

User Report: "Reaction turned dark purple/black within 10 minutes. NMR shows complex mixture."

Diagnosis: "Colloidal Gold" Formation (Catalyst Decomposition). The active cationic Gold(I) species is unstable and has reduced to Gold(0) nanoparticles (purple color). This happens if the "Protodeauration" step is too slow or if base impurities are present.

Solution:

-

Check 1 (Halides): Ensure your substrate is free of iodide/bromide impurities, which poison the cationic gold.

-

Check 2 (Proton Source): The mechanism requires a proton transfer. If the reaction is strictly neutral and the intermediate is stable, the cycle locks. Fix: Add a mild proton source (e.g., 5 mol%

or moist solvent) to facilitate protodeauration. -

Check 3 (Ligand): Switch to a bulkier, electron-rich ligand (e.g., JohnPhos or IPr carbene) to stabilize the cationic gold species.

Module C: HFIP (Solvent Promotion)

Application: Metal-free acylation/alkylation; activating difficult substrates (e.g., nitroalkenes). Mechanism: H-Bonding Network Stabilization. HFIP acts as a "bulk" Lewis Acid.

FAQ: Why use HFIP instead of DCM?

HFIP (

Protocol Adjustment (SOP-HFIP-02)

-

Concentration: Reactions in HFIP should be run at high concentration (0.5 M to 1.0 M) to maximize the solvent-solute interaction.

-

Recycling: HFIP is expensive.

Module D: Chiral Phosphoric Acids (Organocatalysis)

Application: Enantioselective Intramolecular Friedel-Crafts (e.g., Indole addition to tethered imines/Michael acceptors).

Troubleshooting Ticket #301: "Low Enantiomeric Excess (ee)"

User Report: "Using TRIP catalyst for indole cyclization. Yield is 90%, but ee is only 15%."

Diagnosis: Background Reaction.[1][2][4][6][7][8][9] The uncatalyzed (racemic) background reaction is faster than or competitive with the catalyzed pathway.

Solution:

-

Temperature: Lower the temperature to -30°C or -78°C. The catalyzed pathway usually has a lower activation energy and will dominate at lower temperatures.

-

Acidity: The substrate might be acid-labile. Ensure no trace HCl is present (if using an imine salt).

-

Drying: Water can act as an achiral proton shuttle. Add 4Å Molecular Sieves.

Visual Troubleshooting Workflows

Figure 1: Catalyst Selection Decision Matrix

Use this tree to select the starting point for your specific substrate.

Caption: Decision tree for selecting the optimal catalytic system based on electrophile type and stereochemical requirements.

Figure 2: Cationic Gold Catalytic Cycle & Failure Points

Understanding where the cycle breaks is key to troubleshooting Ticket #209.

Caption: Gold(I) catalytic cycle showing the critical Protodeauration step where catalyst decomposition often occurs.

Comparative Data: Catalyst Performance

| Catalyst Class | Active Species | Water Tolerance | Substrate Scope | Key Limitation |

| Lewis Acid (Traditional) | None (Explosive) | Acyl Chlorides | Stoichiometric waste, harsh workup. | |

| Rare Earth Triflates | High (Recoverable) | Acyl/Alkyl | Deactivation by amines/pyridines. | |

| Cationic Gold | Moderate | Alkynes/Allenes | Expensive, sensitive to halides ( | |

| Fluorinated Solvents | HFIP (H-Bonding) | N/A (Solvent) | Epoxides, Nitroalkenes | High cost (requires recycling). |

| Chiral Brønsted Acids | Phosphoric Acids | Moderate | Imines, Enones | Low turnover with sterically hindered substrates. |

References

-

Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Link

-

Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: Catalysis by Platinum and Gold π Acids. Angewandte Chemie International Edition, 46(19), 3410-3449. Link

-

Vekariya, R. H., & Aubé, J. (2016).[1] Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction.[1][10] Organic Letters, 18(14), 3534–3537. Link

-

Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis, 2010(12), 1929-1982. Link

-

Echavarren, A. M., et al. (2004). Gold-Catalyzed Intramolecular Reaction of Indoles with Alkynes: Facile Formation of Carbazoles and Related Compounds. Angewandte Chemie International Edition, 43(34), 4526-4529. Link

Sources

- 1. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Comparative Guide to the Bioactivity of Chalcone Derivatives: The Impact of Bromine Substitution

Chalcones, belonging to the flavonoid family, are naturally occurring compounds distinguished by an open-chain structure featuring two aromatic rings (denoted as A and B) linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile scaffold has established them as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] The straightforward synthesis, typically via the Claisen-Schmidt condensation, allows for extensive structural modifications to optimize pharmacological potency.[2][4]

A key strategy in medicinal chemistry for enhancing the therapeutic efficacy of a lead compound is the introduction of halogen atoms. Bromine, with its specific electronic and steric properties, has emerged as a particularly effective substituent. Its incorporation into the chalcone framework can significantly alter the molecule's lipophilicity, distribution, and ability to interact with biological targets, often leading to a marked increase in bioactivity.[5][6] This guide provides an in-depth, objective comparison of the bioactivity of chalcone derivatives with and without bromine substitution, supported by experimental data, detailed protocols, and mechanistic insights for researchers in drug discovery and development.

Comparative Bioactivity Analysis

The substitution pattern on the chalcone's aromatic rings is a critical determinant of its biological activity. The introduction of bromine can enhance potency through various mechanisms, including increased binding affinity to target enzymes or receptors and altered cellular uptake.

Anticancer Activity

Brominated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines, often superior to their non-brominated counterparts.[7] The mechanism frequently involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[8][9]

A study by Zhang et al. highlighted a novel brominated chalcone derivative, designated H72, which exhibited potent antiproliferative activity in gastric cancer cells with IC50 values ranging from 3.57 to 5.61 µM.[5][8] This activity was attributed to the generation of reactive oxygen species (ROS) that up-regulate death receptors (DR4 and DR5), leading to mitochondria-mediated apoptosis.[5] Another report demonstrated that a chalcone derivative with a 3-bromo-4-hydroxy-5-methoxy substitution pattern was the most potent compound against K562 (leukemia), MDA-MB-231 (breast cancer), and SK-N-MC (neuroblastoma) cells, with IC50 values up to 17 times more potent than the standard drug etoposide.[10]

Table 1: Comparative Anticancer Activity (IC50)

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | Brominated | MGC803 (Gastric) | 3.57 | [5] |

| H72 | Brominated | HGC27 (Gastric) | 4.89 | [5] |

| Compound 15 | Brominated | Gastric Cancer Cells | 3.57–5.61 | [8] |

| Chalcone 1 (C-Cl) | Chlorinated | MCF-7 (Breast) | 3.66 µg/mL | [11] |

| Chalcone 3 (C-Br) | Brominated | MCF-7 (Breast) | 21.62 µg/mL | [11] |

| Compound 4a | Brominated | K562 (Leukemia) | ≤ 3.86 µg/mL | [10] |

| Compound 4a | Brominated | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [10] |

| 5-FU (Control) | - | MGC803 (Gastric) | >100 (approx.) | [5] |

| Etoposide (Control) | - | K562 (Leukemia) | 22.14 µg/mL | [10] |

Note: Direct comparison is best made when non-brominated analogues are tested in the same study. The data above is compiled from multiple sources to illustrate the general potency of brominated derivatives.

The anticancer effect of chalcones is often linked to their ability to target multiple cellular molecules and pathways, including tubulin polymerization, the p53 pathway, and the NF-κB pathway.[8] Bromination can enhance these interactions, leading to more effective cell cycle disruption and apoptosis induction.[9][12]

Caption: Inhibition of the NF-κB inflammatory pathway by chalcones.

Antioxidant Activity

While many chalcones exhibit antioxidant properties by scavenging free radicals, the effect of bromination on this specific activity is more complex. [3][13][14][15]Some studies suggest that the addition of a bromine atom can decrease direct radical scavenging activity. For instance, one study observed that adding bromine to the double bond of a parent chalcone caused its DPPH scavenging activity to decrease significantly. [16] This finding underscores an important principle in drug design: optimizing for one biological activity may diminish another. The enhanced anticancer or anti-inflammatory effects of brominated chalcones are often linked to pro-oxidant activities within cancer cells (inducing ROS) or potent enzyme inhibition, rather than direct antioxidant radical scavenging. [5]Therefore, while non-brominated phenolic chalcones may be superior as direct antioxidants, bromination appears to channel the compound's activity towards other, more specific therapeutic mechanisms.

Experimental Protocols

The following are standardized, self-validating protocols for assessing the bioactivities discussed. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility.

Anticancer Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells, which corresponds to cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [17][18]Cross-validation with a membrane-integrity assay like trypan blue exclusion is recommended to avoid artifacts, as some compounds can interfere with the MTT reduction process. [17]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. [17]2. Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., etoposide). Incubate for a specified period (e.g., 24, 48, or 72 hours). [10][17]3. MTT Addition: After incubation, carefully remove the treatment medium. Add 200 µL of fresh, serum-free medium containing 1 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan. [10]4. Formazan Solubilization: Remove the MTT-containing medium. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. [17][19]5. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [18]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor. [14]The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the scavenging activity. [14][20] Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution is light-sensitive and should be stored in the dark at 4°C. [14] * Chalcone Stock Solution (1 mg/mL): Dissolve 10 mg of the chalcone in 10 mL of a suitable solvent (e.g., methanol or DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of serially diluted chalcone solutions (e.g., 10 to 200 µg/mL). [14] * Use ascorbic acid as a positive control and the solvent as a blank.

-

Add 100 µL of the DPPH working solution to each well.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes. [14]3. Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. [13]4. Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are typically expressed as an IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized method used for susceptibility testing.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the chalcone compounds in the broth. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL down to 1 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be observed visually or by measuring the optical density with a plate reader.

Conclusion

The strategic incorporation of bromine into the chalcone scaffold is a highly effective method for enhancing specific biological activities, particularly anticancer and anti-inflammatory properties. Experimental evidence consistently demonstrates that brominated chalcones can exhibit significantly lower IC50 and MIC values compared to their non-brominated analogues. This enhancement is attributed to altered physicochemical properties that improve target interaction and cellular uptake. However, this gain in potency for certain activities, such as cytotoxicity, may come at the expense of others, like direct antioxidant capacity. This trade-off highlights the nuanced and context-dependent nature of structure-activity relationships in drug design. The provided data and protocols offer a robust framework for researchers to further explore and validate the therapeutic potential of these promising compounds.

References

-

Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. [Link]

-

BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (n.d.). MDPI. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC - NIH. [Link]

-

Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (n.d.). MDPI. [Link]

-

Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. (n.d.). DOI. [Link]

-

Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (n.d.). N/A. [Link]

-

Chalcones: Potential Anticancer Agents. (n.d.). SciSpace. [Link]

-

A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.). PMC. [Link]

-

synthesis and green bromination of some chalcones and their antimicrobial screening. (n.d.). N/A. [Link]

-

Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. (2024). PMC. [Link]

-

In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (n.d.). ResearchGate. [Link]

-

Multi-step synthesis of chalcone dibromides utilizing green bromination. (n.d.). Morressier. [Link]

-

Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). PMC. [Link]

-

Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers. [Link]

-

Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. (n.d.). PubMed. [Link]

-

Structure–activity relationship studies on chalcone derivatives. (n.d.). ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). PMC. [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.). RSC Publishing. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). N/A. [Link]

-

Synthesis and anti-inflammatory activity of chalcone derivatives. (n.d.). PubMed. [Link]

-

Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain Journal of Science. [Link]

-

Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PMC. [Link]

-

(PDF) THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (n.d.). ResearchGate. [Link]

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol. (n.d.). ResearchGate. [Link]

-

Antibacterial activity of chalcone derivates | Download Table. (n.d.). ResearchGate. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PMC. [Link]

-

BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (n.d.). MDPI. [Link]

-

Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. (n.d.). PMC - NIH. [Link]

-

Cytotoxicity effects of mono-chalcone and tamoxifen using MTT assay at... (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. (n.d.). MDPI. [Link]

-

Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). Koya University Eprints. [Link]

-

Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (n.d.). PubMed. [Link]

-

Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Online Press. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijcea.org [ijcea.org]

- 14. benchchem.com [benchchem.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. anjs.edu.iq [anjs.edu.iq]

- 20. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro